3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol
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Overview
Description
3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[55]undecan-8-ol is a complex organic compound characterized by its unique spiro structure This compound features a spiro linkage between two cyclic systems, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol typically involves multi-step organic reactions. One common approach is the condensation of a suitable ketone with a diol, followed by cyclization to form the spiro structure. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro-based pharmaceuticals and materials.
Biology: Its unique structure makes it a valuable probe in studying biological systems and interactions.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The phenylethylidene group can also participate in π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spiro compound with similar structural features but different functional groups.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spiro linkages but containing sulfur atoms in the rings.
Uniqueness
3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol is unique due to its specific combination of a spiro structure and a phenylethylidene group.
Properties
CAS No. |
656835-34-6 |
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Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,3-dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol |
InChI |
InChI=1S/C19H26O3/c1-18(2)21-13-19(14-22-18)11-16(10-17(20)12-19)9-8-15-6-4-3-5-7-15/h3-7,9,17,20H,8,10-14H2,1-2H3 |
InChI Key |
ORKYVLTXFGVUJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2(CC(CC(=CCC3=CC=CC=C3)C2)O)CO1)C |
Origin of Product |
United States |
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